Cas no 846-20-8 (4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone)

4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone is a brominated polycyclic aromatic compound featuring a fused isochromene-tetraone core. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis and materials science. The bromine substituent enhances reactivity for further functionalization, such as cross-coupling reactions, while the conjugated tetraone system contributes to potential applications in optoelectronic materials. Its rigid, planar framework may also facilitate studies in supramolecular chemistry. The compound's high purity and well-defined structure ensure reproducibility in research applications. Suitable for specialized synthetic routes, it serves as a precursor for advanced heterocyclic systems or functional materials.
4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone structure
846-20-8 structure
Product Name:4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
CAS No:846-20-8
MF:C14H3BrO6
MW:347.074023485184
MDL:MFCD00632359
CID:4670089
PubChem ID:11974660
Update Time:2025-11-02

4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone Chemical and Physical Properties

Names and Identifiers

    • 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
    • 2-Bromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride
    • 2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride
    • 4-Bromo[2]benzopyrano[6,5,4-def][2]benzopyran-1,3,6,8-tetraone
    • 2-bromo-6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
    • B5756
    • MFCD00632359
    • SCHEMBL128103
    • G83891
    • 2-bromo-6,13-dioxatetracyclo[6.6.2.0?,(1)?.0(1)(1),(1)?]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
    • 2-bromo-1,4,5,8-naphthalenetetracarboxylic acid dianhydride
    • 846-20-8
    • MDL: MFCD00632359
    • Inchi: 1S/C14H3BrO6/c15-7-3-6-8-4(11(16)20-13(6)18)1-2-5-9(8)10(7)14(19)21-12(5)17/h1-3H
    • InChI Key: MLQKQYZNRQBIKB-UHFFFAOYSA-N
    • SMILES: BrC1C=C2C(=O)OC(C3C=CC4C(=O)OC(C=1C=4C2=3)=O)=O

Computed Properties

  • Exact Mass: 345.91130g/mol
  • Monoisotopic Mass: 345.91130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 0
  • Complexity: 572
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 86.7

Experimental Properties

  • Density: 2.1±0.1 g/cm3
  • Boiling Point: 666.0±50.0 °C at 760 mmHg
  • Flash Point: 356.6±30.1 °C
  • Vapor Pressure: 0.0±2.0 mmHg at 25°C

4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone Security Information

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4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Fuming sulfuric acid ,  Dibromoisocyanuric acid ;  4 h, rt; 1 h, rt
Reference
Quinoidization of π-Expanded Aromatic Diimides: Photophysics, Aromaticity, and Stability of the Novel Quinoidal Acenes
Kamatham, Nareshbabu; et al, European Journal of Organic Chemistry, 2020, 2020(8), 917-922

Production Method 2

Reaction Conditions
1.1 Reagents: Bromine ,  Fuming sulfuric acid Catalysts: Iodine ;  50 °C → 100 °C; 36 h, 100 °C; 100 °C → 60 °C
1.2 Reagents: Water
Reference
Efficient Bromination of Naphthalene Dianhydride and Microwave-Assisted Synthesis of Core-Brominated Naphthalene Diimides
Thompson, Annelise C.; et al, Synthetic Communications, 2015, 45(9), 1127-1136

Production Method 3

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid Solvents: Water ;  1 h, rt; 12 h, rt
Reference
Dibromohydantoin: A Convenient Brominating Reagent for 1,4,5,8-Naphthalenetetracarboxylic Dianhydride
Sasikumar, M.; et al, Asian Journal of Organic Chemistry, 2013, 2(9), 779-785

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  5 min, rt
1.2 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ;  30 min, rt; 70 h, 45 °C
Reference
Organic room-temperature phosphorescence from halogen-bonded organic frameworks: hidden electronic effects in rigidified chromophores
Zhou, Jiawang; et al, Chemical Science, 2021, 12(2), 767-773

Production Method 5

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid ;  1 h, rt; 16 h, 60 °C; 60 °C → 20 °C
1.2 Reagents: Water ;  cooled
Reference
Rational Synthesis of AB-Type N-Substituted Core-Functionalized Naphthalene Diimides (cNDIs)
Berezin, Andrey A.; et al, Organic Letters, 2015, 17(8), 1870-1873

4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone Raw materials

4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone Preparation Products

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Purity:99%
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Additional information on 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone

4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone (CAS No. 846-20-8): A Multifunctional Scaffold for Targeted Drug Discovery

As a 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone compound with a unique CAS No. 846-20-8 identifier, this molecule represents a novel class of heterocyclic scaffolds with potential applications in medicinal chemistry. Its complex structure features multiple aromatic rings and a brominated functional group, which may confer specific interactions with biological targets. Recent advances in structural biology and computational modeling have highlighted the importance of such scaffolds in the development of small-molecule therapeutics, particularly in the context of targeting protein-protein interactions (PPIs) and modulating enzyme activity.

The 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone scaffold exhibits a high degree of structural diversity, enabling the design of compounds with tailored pharmacological profiles. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this core structure showed promising inhibitory activity against kinases involved in cancer progression, suggesting its potential as a lead compound for anti-tumor drug development. The presence of the bromine atom at the 4-position may enhance the molecule's ability to engage in halogen bonding with target proteins, a mechanism increasingly recognized in drug design.

Recent research has focused on the synthetic accessibility of 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone through catalytic methods. A 2024 paper in Organic Letters reported a highly efficient asymmetric synthesis route using transition-metal catalysis, which significantly reduced the number of synthetic steps required to produce this compound. This development is particularly significant for drug discovery programs that require rapid access to diverse chemical libraries for high-throughput screening.

Structural analysis of 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone reveals a unique arrangement of fused aromatic systems that may confer enhanced stability compared to traditional heterocyclic compounds. This property is particularly relevant in the context of developing orally bioavailable drugs, as it may reduce metabolic degradation and improve pharmacokinetic profiles. Computational studies have predicted that the molecule's conjugated π-system could enable interactions with DNA and RNA targets, opening new avenues for the development of nucleic acid-targeting agents.

Current research efforts are exploring the potential of 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone in the treatment of neurodegenerative diseases. A 2023 preclinical study published in ACS Chemical Neuroscience demonstrated that derivatives of this scaffold showed neuroprotective effects in models of Parkinson's disease, possibly through modulation of mitochondrial function and reduction of oxidative stress. These findings suggest that the scaffold's ability to interact with cellular redox systems may be a key factor in its therapeutic potential.

The chemical versatility of 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone has also attracted attention in the field of fluorescent probe development. A 2024 study in Chemical Communications described the synthesis of a fluorescent derivative that exhibited selective binding to specific metalloproteins, demonstrating the scaffold's potential for use in bioimaging applications. This property could be particularly valuable in the development of non-invasive diagnostic tools for early disease detection.

From a synthetic perspective, the 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone core presents unique challenges and opportunities for chemists. The presence of multiple aromatic rings and the brominated substituent requires careful consideration of reaction conditions to achieve the desired regioselectivity. Recent advances in microwave-assisted synthesis and solid-phase peptide synthesis have opened new pathways for the efficient preparation of this compound, which is critical for its use in drug discovery programs.

Comparative studies with other heterocyclic scaffolds have shown that 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone exhibits distinct physicochemical properties. For instance, its solubility profile and molecular weight suggest it may have advantages in crossing biological membranes compared to traditional drug candidates. This property is particularly relevant for the development of drugs targeting intracellular pathways, where membrane permeability is a key determinant of bioavailability.

As the field of medicinal chemistry continues to evolve, the 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone scaffold is emerging as a promising platform for the development of novel therapeutics. Its structural complexity, combined with the potential for functional group modification, positions it as a valuable tool for researchers seeking to address unmet medical needs. Ongoing studies are focused on optimizing its pharmacological properties and expanding its applications across various therapeutic areas.

The continued exploration of 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone and its derivatives is likely to yield important insights into the design of more effective and selective drugs. As computational methods and synthetic strategies continue to advance, this scaffold is expected to play an increasingly important role in the development of innovative therapeutic agents for a wide range of diseases.

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(CAS:846-20-8)4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
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Quantity:5g
Price ($):653.0
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